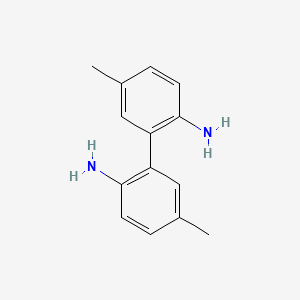

5,5'-Dimethylbiphenyl-2,2'-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5,5'-Dimethylbiphenyl-2,2'-diamine is a useful research compound. Its molecular formula is C14H16N2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Materials Science

Polyimide Synthesis

5,5'-Dimethylbiphenyl-2,2'-diamine is primarily utilized in the synthesis of polyimides. These polymers are known for their exceptional thermal stability and mechanical properties, making them suitable for high-performance applications in electronics and aerospace. The unique structure of this diamine allows for the production of polyimides with high glass transition temperatures (Tg) and improved processability.

| Property | Value |

|---|---|

| Glass Transition Temperature | >300 °C |

| Mechanical Strength | High |

| Thermal Stability | Excellent |

Adhesives and Coatings

Due to its favorable mechanical properties and thermal resistance, this compound is also incorporated into adhesives and coatings. These materials are critical in automotive and aerospace industries where durability and performance under extreme conditions are required .

Pharmaceuticals

Drug Development

In pharmaceutical research, this compound serves as a building block for various drug compounds. Its amine functionality can facilitate the formation of more complex molecules through reactions such as acylation or alkylation. This versatility makes it valuable in the development of therapeutics aimed at a range of diseases .

Organic Synthesis

Ligand in Organometallic Chemistry

The compound acts as a ligand in organometallic chemistry, particularly in the synthesis of various metal complexes. These complexes often exhibit interesting catalytic properties that can be harnessed for organic transformations .

Case Study: Catalytic Applications

Research has demonstrated that metal complexes formed with this compound can catalyze reactions such as cross-coupling and hydrogenation effectively. For instance, a study showcased its use in palladium-catalyzed cross-coupling reactions that yielded high product selectivity and efficiency .

Electronics

Semiconductors

In the field of electronics, derivatives of this compound have been explored for their potential use in organic semiconductors. The structural characteristics contribute to their ability to function as hole transport materials in organic light-emitting diodes (OLEDs) and solar cells. The presence of methyl groups enhances solubility while maintaining the integrity of electronic properties .

Eigenschaften

IUPAC Name |

2-(2-amino-5-methylphenyl)-4-methylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-9-3-5-13(15)11(7-9)12-8-10(2)4-6-14(12)16/h3-8H,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWXEKNUCQUPQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C2=C(C=CC(=C2)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90461242 |

Source

|

| Record name | 5,5'-Dimethylbiphenyl-2,2'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59594-56-8 |

Source

|

| Record name | 5,5'-Dimethylbiphenyl-2,2'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.